molecular formula C16H17N3O B11667267 2-(2-imino-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-1-phenylethan-1-ol

2-(2-imino-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-1-phenylethan-1-ol

Cat. No.: B11667267
M. Wt: 267.33 g/mol
InChI Key: WJHNADCWBBZPKD-UHFFFAOYSA-N
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Description

2-(2-imino-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-1-phenylethan-1-ol is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound features a benzodiazole ring fused with a phenylethanol moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-imino-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-1-phenylethan-1-ol typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of an appropriate o-phenylenediamine derivative with a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the Imino Group: The imino group can be introduced by reacting the benzodiazole intermediate with an amine or ammonia source.

    Attachment of the Phenylethanol Moiety: This step may involve the alkylation of the benzodiazole intermediate with a phenylethanol derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-imino-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-1-phenylethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The benzodiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazole oxides, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-imino-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-1-phenylethan-1-ol involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds with similar benzodiazole structures.

    Phenylethanol Derivatives: Compounds with similar phenylethanol moieties.

Uniqueness

2-(2-imino-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-1-phenylethan-1-ol is unique due to its specific combination of benzodiazole and phenylethanol structures, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C16H17N3O

Molecular Weight

267.33 g/mol

IUPAC Name

2-(2-imino-3-methylbenzimidazol-1-yl)-1-phenylethanol

InChI

InChI=1S/C16H17N3O/c1-18-13-9-5-6-10-14(13)19(16(18)17)11-15(20)12-7-3-2-4-8-12/h2-10,15,17,20H,11H2,1H3

InChI Key

WJHNADCWBBZPKD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N(C1=N)CC(C3=CC=CC=C3)O

Origin of Product

United States

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